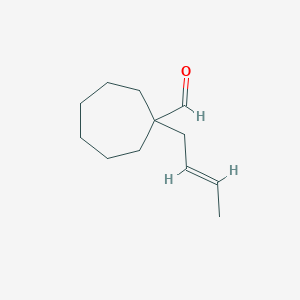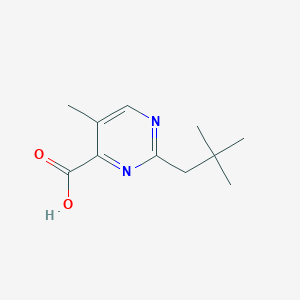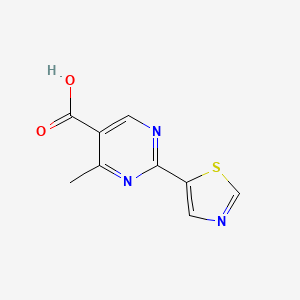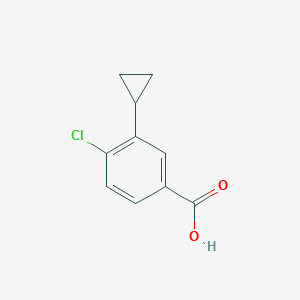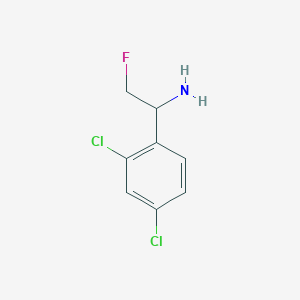
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-ethoxy-3-methylbut-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium ethoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of ethers, amines, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group, for instance, can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ethoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with other molecules.
Comparison with Similar Compounds
3-(Chloromethyl)-2-methylpropene: Similar in structure but lacks the ethoxy group.
4-Chloromethyl-2-methylbut-1-ene: Similar backbone but different positioning of the chloromethyl group.
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene: Bromine instead of chlorine, affecting reactivity.
Uniqueness: 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloromethyl and ethoxy groups makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(chloromethyl)-4-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,6-9)7-10-5-2/h4H,1,5-7H2,2-3H3 |
InChI Key |
XUKWLFZKVVSOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


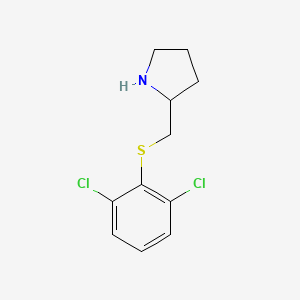
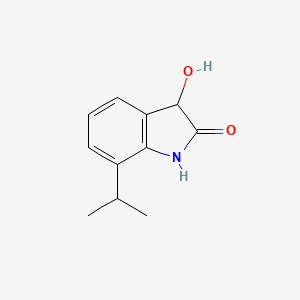
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
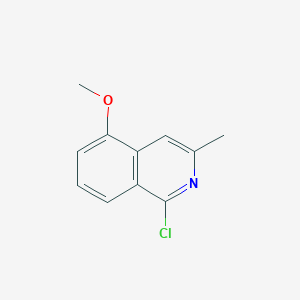
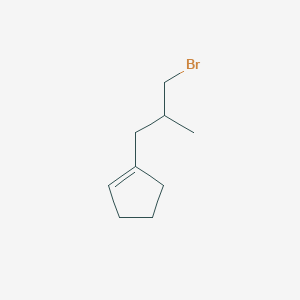
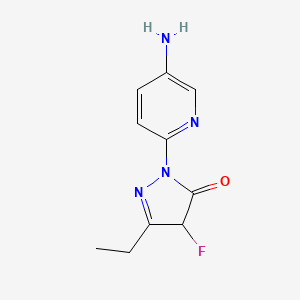
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
